5-tert-Butyl-2-fluoro-benzaldehyde
Description
5-tert-Butyl-2-fluoro-benzaldehyde is a benzaldehyde derivative featuring a tert-butyl group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. This compound is of significant interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The tert-butyl group enhances steric bulk and electron-donating properties, while the fluorine atom introduces electron-withdrawing characteristics, influencing reactivity and stability.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
5-tert-butyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-7H,1-3H3 |
InChI Key |
JOYYRQXEHDCNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This could increase reactivity in nucleophilic addition reactions.
- Steric Effects : All three compounds share the 5-tert-Butyl group, which imposes significant steric hindrance, likely slowing down reactions at the ortho positions.
- Solubility and Stability : The hydroxyl group in the analogs (e.g., 5-tert-Butyl-2-hydroxybenzaldehyde) may improve solubility in polar solvents, whereas the fluorine substituent could enhance metabolic stability in biological applications.
Spectroscopic and Analytical Data
- UV-Vis Spectroscopy : A structurally similar fluorinated compound (unrelated to benzaldehyde) exhibited λmax at 276 nm (logε 4.72) and 362 nm (logε 4.19) in DMSO . Fluorine’s electron-withdrawing nature may shift absorption bands compared to hydroxyl or methylthio analogs.
- Mass Spectrometry (MS) : A fluorinated analog showed fragments at m/z 794.336 [M−F]⁺ and 835.372 [M+Na]⁺ , suggesting that fluorine loss is a common fragmentation pathway.
Research and Industrial Relevance
- Pharmaceuticals : The fluorine atom in this compound may improve bioavailability and resistance to oxidative degradation, making it valuable in drug discovery.
- Agrochemicals : Enhanced stability from fluorine could increase efficacy in pesticides or herbicides.
- Material Science : The tert-butyl group’s steric bulk may aid in designing porous materials or catalysts.
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